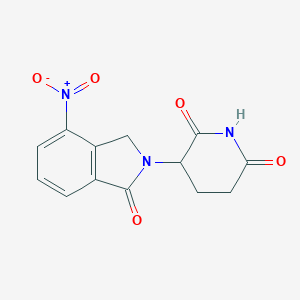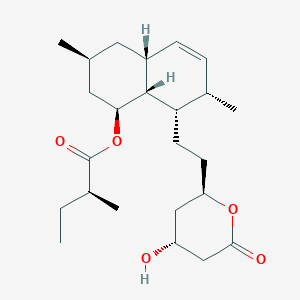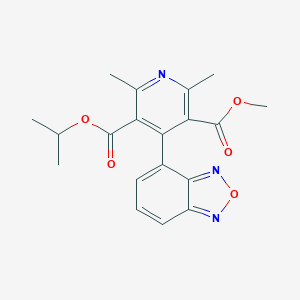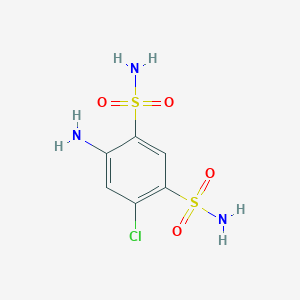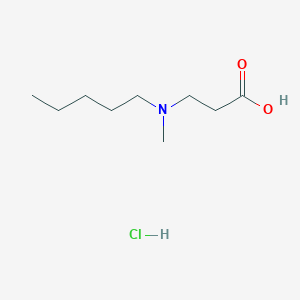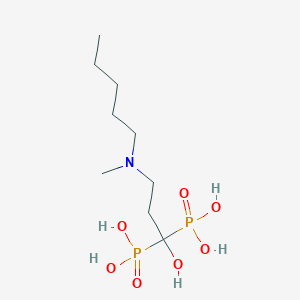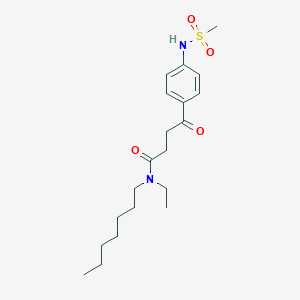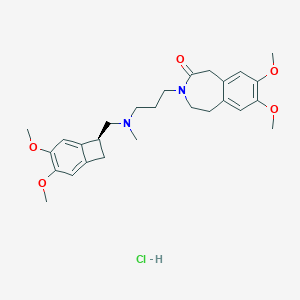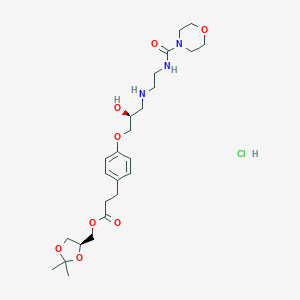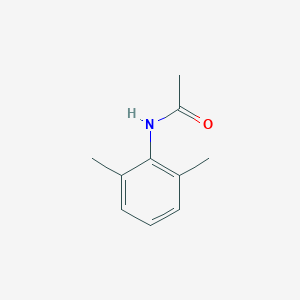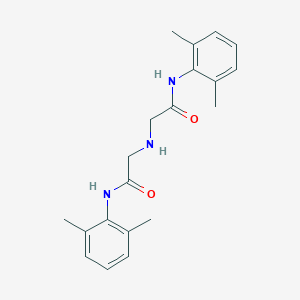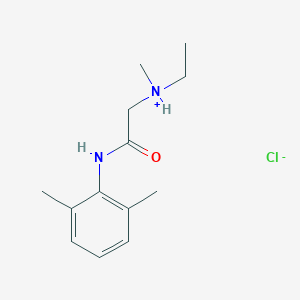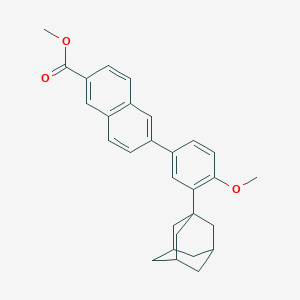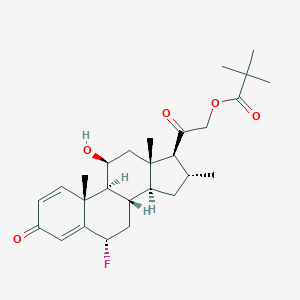![molecular formula C14H15N3O B194699 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide CAS No. 99010-63-6](/img/structure/B194699.png)
1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
Vue d'ensemble
Description
“1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide” is a chemical compound with the molecular formula C14H15N3O . It is also known as "Imiquimod Related Compound B" . The compound is characterized by IR, NMR, and mass spectral data .
Synthesis Analysis
The compound can be synthesized by the nucleophilic substitution of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline with 4-amino acetophenone in n-butanol . There are several methods known for making 1H-imidazo[4,5-c]quinoline 4-amines and its derivatives, including Imiquimod .Molecular Structure Analysis
The 1H-imidazo[4,5-c]quinoline ring system of the compound is essentially planar . The molecular weight of the compound is 241.288 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 452.8±55.0 °C at 760 mmHg, and a flash point of 227.6±31.5 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique
Application 1: Immunomodulatory Drugs
- Summary of the Application: Imidazoquinoline is a double cyclic organic molecule; its derivatives and compounds are synthetic immunomodulatory drugs that act by binding toll-like receptors 7 and 8 (TLR7/TLR8) on dendritic cells . They have potent anti-viral, anti-tumour, non-xanthine adenosine antagonist properties .
- Methods of Application or Experimental Procedures: The title compound is synthesized by the nucleophilic substitution of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline with 4-amino acetophenone in n-butanol .
- Results or Outcomes: The biological activity associated with imiquimod has been attributed to its induction of interferon (IFN)-alpha .
Application 2: Antimicrobial and Anticancer Agents
- Summary of the Application: A series of novel 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-ones were synthesized from the corresponding 2,4-dihydroxoquinoline derivative through multistep reactions . These compounds were evaluated for their in vitro antimicrobial activity and cytotoxic activity against HeLa cells .
- Methods of Application or Experimental Procedures: The compounds were synthesized from the corresponding 2,4-dihydroxoquinoline derivative through multistep reactions . They were then assessed for their antimicrobial activity by serial dilution method minimum inhibitory concentration (MIC) and for their cytotoxic activity (IC50) against HeLa cells using the Trypan blue exclusion assay method .
- Results or Outcomes: The derivatives exhibited excellent antibacterial activity comparable to the parent drug ampicillin with MIC value . The compounds also displayed potential anticancer activity .
Application 3: Treatment of Actinic Keratoses
- Summary of the Application: Imiquimod, a derivative of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide, is used for the topical treatment of clinically typical, nonhyperkeratotic, nonhypertrophic actinic keratoses on the face or scalp in immunocompetent adults .
- Methods of Application or Experimental Procedures: Imiquimod is applied topically to the affected areas .
- Results or Outcomes: Imiquimod helps to relieve and control the production of actinic keratoses .
Application 4: Treatment of Genital and Perianal Warts
- Summary of the Application: Imiquimod is also indicated for the treatment of external genital and perianal warts/condyloma acuminata in individuals 12 years old and above .
- Methods of Application or Experimental Procedures: Imiquimod is applied topically to the affected areas .
Application 5: Antiviral Agents
- Summary of the Application: 1H-Imidazo[4,5-c]quinolines, including 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide, are potential antiviral agents .
- Methods of Application or Experimental Procedures: The compound is synthesized and then tested for its antiviral properties .
- Results or Outcomes: The compound has shown potential in inducing the production of cytokines, especially interferon (IFN), which is crucial in the body’s defense against viral infections .
Application 6: Anti-allergic Agents
- Summary of the Application: 1H-Imidazo[4,5-c]quinolines, including 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide, are frequently used in anti-allergic creams .
- Methods of Application or Experimental Procedures: The compound is synthesized and then incorporated into creams for topical application .
- Results or Outcomes: The compound has shown potential in inducing the production of cytokines, which play a role in the body’s immune response to allergens .
Propriétés
IUPAC Name |
1-(2-methylpropyl)-5-oxidoimidazo[4,5-c]quinolin-5-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10(2)7-16-9-15-12-8-17(18)13-6-4-3-5-11(13)14(12)16/h3-6,8-10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKTVDLDAPUNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3[N+](=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474153 | |
| Record name | 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide | |
CAS RN |
99010-63-6 | |
| Record name | 1-(2-Methylpropyl)-5-oxidoimidazo(4,5-C)quinolin-5-ium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099010636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Imidazo-[4,5c]-kinolin- 1-(2metilpropil)-5-oxid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-METHYLPROPYL)-5-OXIDOIMIDAZO(4,5-C)QUINOLIN-5-IUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRF2WX8EPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



